Carbaphosphonate

Description

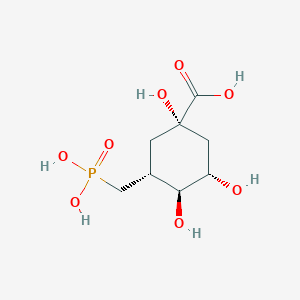

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,4S,5R)-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O8P/c9-5-2-8(13,7(11)12)1-4(6(5)10)3-17(14,15)16/h4-6,9-10,13H,1-3H2,(H,11,12)(H2,14,15,16)/t4-,5-,6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLICLLAHMTUPK-TYQACLPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C[C@@]1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Carbaphosphonate and Analogues

Established Retrosynthetic Approaches to Carbaphosphonate

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For complex molecules like this compound, this approach is invaluable in devising efficient synthetic routes. ijciar.comscitepress.org

Quinic Acid as a Chiral Precursor in this compound Synthesis

Quinic acid, a naturally occurring cyclitol, serves as an excellent chiral starting material for the synthesis of this compound and its analogues. scientificlabs.co.ukbuchler-gmbh.comthegoodscentscompany.com Its inherent stereochemistry provides a robust platform for establishing the multiple chiral centers present in the target molecule. journal-of-agroalimentary.ro The synthesis of both this compound and its epimer has been successfully achieved starting from a single epoxy alcohol derived from quinic acid. researchgate.net This approach leverages the rich stereochemical information embedded within the quinic acid framework to construct the complex this compound structure. A key advantage of using quinic acid is its role as a versatile chiral building block, which is crucial for the synthesis of various natural products and pharmaceuticals. scientificlabs.co.ukjournal-of-agroalimentary.ro

Nucleophilic Phosphonomethylation in this compound Scaffold Construction

A critical step in the synthesis of this compound is the introduction of the phosphonomethyl group. researchgate.net Nucleophilic phosphonomethylation of epoxides has emerged as a key strategy for this transformation. purdue.edu Specifically, the regioselective attack of a phosphonate-containing nucleophile, such as lithium diisopropyl methanephosphonate, on an epoxide derived from quinic acid is a pivotal step. researchgate.net The regioselectivity of this ring-opening reaction can be influenced by various factors, including the choice of reagents. researchgate.net For instance, the use of diisopropyl lithiomethanephosphonate in combination with boron trifluoride has been explored, although it can lead to modest regioselectivities. researchgate.net An alternative, more indirect route involves the use of (lithiomethyl)dimesitylborane, which often results in higher regioselectivity. researchgate.net

Stereoselective Synthesis of this compound Diastereomers

The biological activity of carbaphosphonates can be highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access different diastereomers is of significant importance. wikipedia.orgwikipedia.org The synthesis of both this compound, specifically [1S-(1-alpha,3-beta,4-alpha,5-beta)]-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid, and its epimer, [1R-(1-alpha,3-alpha,4-beta,5-alpha)]-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid, has been accomplished from a common epoxy alcohol precursor derived from quinic acid. researchgate.net The key to accessing these different diastereomers lies in the Payne rearrangement of the epoxy alcohol, which provides an equilibrium mixture of two diastereomeric epoxides. researchgate.net Subsequent nucleophilic phosphonomethylation of these separated epoxides allows for the controlled synthesis of the desired this compound diastereomers. researchgate.net This highlights the importance of controlling stereochemistry at multiple centers to generate specific isomers. numberanalytics.com

Chemoenzymatic Synthetic Routes to this compound Analogues

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful approach for the preparation of complex molecules like this compound analogues. nih.govnih.gov This strategy can provide access to novel structures that are difficult to obtain through purely chemical or biological methods. Enzymes can be used to perform highly selective transformations on chemically synthesized intermediates, leading to the efficient construction of the desired analogues. researchgate.netuni-bayreuth.de For instance, enzymes can be employed to introduce or modify functional groups with high stereoselectivity, a crucial aspect in the synthesis of biologically active molecules. nih.gov The use of biocatalysis can also lead to more environmentally friendly and sustainable synthetic processes. mdpi.com

Design and Synthesis of Advanced this compound Derivatives and Prodrugs

To enhance the therapeutic potential of carbaphosphonates, the design and synthesis of advanced derivatives and prodrugs are actively pursued. researchgate.net Prodrugs are inactive or less active precursors that are converted into the active drug in the body, often leading to improved pharmacokinetic properties. derpharmachemica.com For carbaphosphonates, which are charged molecules at physiological pH, a prodrug approach can improve cell membrane permeability and oral bioavailability. Various prodrug strategies have been developed for phosphonate-containing compounds, including the use of bispivaloyloxymethyl, diisopropyloxycarbonyloxymethyl, and bisamidate moieties to mask the phosphonate (B1237965) group. nih.gov The synthesis of these derivatives often involves adapting existing methodologies to accommodate the specific functionalities of the this compound scaffold. nih.govmdpi.com

Development of this compound-Based Molecular Probes

Molecular probes are essential tools for studying biological processes and identifying new drug targets. mdpi.commdpi.com this compound-based molecular probes can be designed to investigate the enzymes they inhibit. nih.gov These probes typically incorporate a reporter group, such as a fluorescent tag or a photoreactive group, to enable detection and analysis. beilstein-journals.org The synthesis of these probes requires careful planning to ensure that the reporter group does not interfere with the binding of the this compound core to its target enzyme. beilstein-journals.org The development of efficient synthetic methods for these probes is crucial for advancing our understanding of the biological roles of the target enzymes. nih.gov

Molecular Mechanisms of Carbaphosphonate Mediated Enzymatic Inhibition

Inhibition Profile Across Shikimate Pathway Enzymes

Carbaphosphonate exhibits a highly specific inhibition profile, primarily targeting dehydroquinate synthase (DHQS), the second enzyme in the shikimate pathway. imrpress.comebi.ac.uk Its interaction with other enzymes in the pathway, such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), is not its primary mechanism of action.

Dehydroquinate synthase (DHQS) catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) into 3-dehydroquinate (B1236863). researchgate.netnih.gov This complex reaction involves an alcohol oxidation, a phosphate (B84403) β-elimination, a carbonyl reduction, a ring opening, and an intramolecular aldol (B89426) condensation, all within a single active site. nih.gov this compound has been identified as a powerful inhibitor of this multifaceted enzyme. imrpress.com

This compound is a highly potent, competitive inhibitor of DHQS. imrpress.com Kinetic studies have determined its inhibition constant (Ki) to be in the nanomolar range, indicating extremely tight binding to the enzyme. imrpress.com For instance, against DHQS from apicomplexan parasites, this compound exhibits a Ki value of 0.8 nM. imrpress.com The competitive nature of the inhibition signifies that this compound vies with the natural substrate, DAHP, for binding to the enzyme's active site. The crystal structure of DHQS in a ternary complex with NAD+, a zinc ion (Zn2+), and this compound confirms that the inhibitor occupies the substrate-binding site. ebi.ac.ukproteopedia.org

To contextualize the potency of this inhibition, the kinetic parameters for the normal enzymatic reaction with the substrate DAHP have been characterized for DHQS from various organisms.

| Organism | Enzyme | Km (DAHP) (μM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Pyrococcus furiosus | PfuDHQS | 3.7 | 3.0 | researchgate.net |

| Escherichia coli | EcoDHQS | 6.3 | 16.0 | researchgate.net |

| Aspergillus nidulans (isolated domain) | AnDHQS | 2.3 | 25 | nih.gov |

| Pseudomonas aeruginosa | PaDHQS | 7.4 | 1.59 | asm.org |

In addition to being a competitive inhibitor, this compound is also characterized as a slow-binding inhibitor of DHQS. imrpress.com Slow-binding inhibition is a process where the initial enzyme-inhibitor complex (EI) is formed relatively quickly, but then undergoes a slow conformational change or isomerization to a more tightly bound complex (EI*). nih.gov This two-step mechanism is often associated with inhibitors that induce significant conformational changes in the target enzyme, leading to a very stable final complex. nih.gov The transition from the initial encounter complex to the final, tightly-bound state explains the time-dependent increase in inhibition observed with compounds like this compound.

The potent inhibitory activity of this compound stems from its ability to act as a substrate mimic and a transition-state analogue. researchgate.netnih.govtaylorfrancis.com Its structure closely resembles the natural substrate, DAHP, allowing it to fit into the active site of DHQS. researchgate.netnih.gov Crystal structures of the DHQS-carbaphosphonate complex reveal that the inhibitor induces a significant conformational change, causing the enzyme to shift from an "open" to a "closed" form. iucr.org This domain closure is critical for catalysis, as it sequesters the active site from the solvent and correctly positions catalytic residues. iucr.orgresearchgate.net

This compound is considered a transition-state analogue because its stable phosphonate (B1237965) group mimics the tetrahedral, high-energy transition state of the chemical reaction catalyzed by the enzyme. nih.govlibretexts.orgcinz.nz The interactions between this compound and the active site residues are extensive. For example, in Aspergillus nidulans DHQS, the phosphate-binding pocket is formed by residues such as Lys152, Asn162, Asn268, His275, and Lys356, which interact strongly with the phosphonate moiety of the inhibitor. acs.org These strong binding interactions stabilize the enzyme-inhibitor complex far more than the enzyme-substrate complex, resulting in potent inhibition. libretexts.org The structure of DHQS complexed with this compound (PDB ID: 1dqs) has been instrumental in elucidating these molecular interactions and understanding the enzyme's multistep catalytic mechanism. ebi.ac.ukproteopedia.org

5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) is the sixth enzyme in the shikimate pathway, catalyzing the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP). plos.orgmbl.or.kr This enzyme is the well-established target of the broad-spectrum herbicide glyphosate (B1671968). plos.orgucanr.edu

The inhibitory profiles of this compound and glyphosate are highly specific to different enzymes within the shikimate pathway. While this compound is a potent inhibitor of DHQS, the available scientific literature does not report it as a significant inhibitor of EPSPS. imrpress.com Instead, glyphosate is the archetypal inhibitor of EPSPS. ucanr.eduwikipedia.org

Glyphosate functions as a competitive inhibitor with respect to the substrate PEP. wikipedia.org It exerts its effect by binding to the EPSPS-S3P binary complex, forming a highly stable ternary complex (EPSPS-S3P-glyphosate). alanplewis.com This complex mimics the tetrahedral transition state of the reaction, effectively blocking the binding of PEP and halting the catalytic cycle. wikipedia.orgalanplewis.com The inhibition by glyphosate is potent, with reported Ki values varying by species and the presence of mutations that can confer resistance. nih.gov

The comparison between the two compounds highlights the principle of selective enzyme inhibition. This compound's structure is tailored to the active site of DHQS, whereas glyphosate's structure is suited to inhibit EPSPS.

| Inhibitor | Target Enzyme | Mechanism of Action | Reported Inhibition Constant |

|---|---|---|---|

| This compound | Dehydroquinate Synthase (DHQS) | Competitive, slow-binding inhibitor; transition-state analogue. imrpress.com | Ki = 0.8 nM imrpress.com |

| Glyphosate | EPSP Synthase (EPSPS) | Competitive inhibitor vs. PEP; forms stable ternary complex with enzyme and S3P. wikipedia.orgalanplewis.com | Potent; values vary (e.g., μM range, can be altered by mutations) alanplewis.comnih.gov |

5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Inhibition by this compound

Structural Elucidation of Enzyme-Carbaphosphonate Complexes

The three-dimensional structures of enzyme-carbaphosphonate complexes provide invaluable insights into the molecular basis of inhibition. Techniques such as X-ray crystallography have been instrumental in visualizing these interactions at an atomic level. numberanalytics.comnih.gov

X-ray Crystallographic Analysis of this compound Bound Enzymes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including enzyme-inhibitor complexes. numberanalytics.comnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, scientists can generate a detailed electron density map and build an atomic model of the structure.

Studies on enzymes like dehydroquinate synthase (DHQS) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) have utilized X-ray crystallography to reveal the binding modes of this compound inhibitors. researchgate.net For instance, the crystal structure of Aspergillus nidulans DHQS in complex with a this compound inhibitor shows the inhibitor occupying the active site, mimicking the binding of the natural substrate. researchgate.net These structures provide a static yet detailed snapshot of the interactions between the inhibitor and the enzyme.

Investigation of Conformational Dynamics Induced by this compound Binding

Enzymes are not rigid structures; they are dynamic entities that undergo conformational changes during their catalytic cycle. nih.govnih.gov The binding of an inhibitor like a this compound can induce significant conformational shifts, which are crucial for its inhibitory mechanism.

Upon binding of a this compound, enzymes like EPSPS transition from an "open" to a "closed" conformation. researchgate.net This change involves the movement of entire domains, bringing key catalytic residues into proximity with the inhibitor. In the case of DHQS, a substantial 14-degree rotation of one domain relative to another is observed upon this compound binding, effectively closing the active site. researchgate.net These conformational changes can be studied using techniques like circular dichroism and hydrogen/deuterium exchange mass spectrometry, which provide information about changes in the enzyme's secondary structure and solvent accessibility. researchgate.net For example, studies on Mycobacterium tuberculosis EPSPS showed that inhibitor binding led to a compaction of alpha-helices and beta-sheets, reducing solvent access to the protein's core. researchgate.net

Identification of Critical Protein Residues for this compound Binding

The specific interactions between a this compound inhibitor and the amino acid residues within the enzyme's active site are fundamental to its binding affinity and inhibitory potency. nih.gov X-ray crystallographic data is paramount in identifying these critical residues. numberanalytics.com

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of enzyme-inhibitor interactions, complementing the structural information obtained from crystallography.

Isothermal Titration Calorimetry (ITC) in Defining Binding Thermodynamics

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. frontiersin.orgnih.gov This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. mpg.dechemrxiv.org

In a typical ITC experiment, a solution of the this compound inhibitor is titrated into a solution containing the target enzyme. The heat released or absorbed upon each injection is measured, generating a binding isotherm. mpg.de This data provides a complete thermodynamic profile of the interaction. Entropy-driven interactions may suggest the role of hydrophobic effects and conformational changes, while enthalpy-driven interactions point towards the importance of hydrogen bonds and van der Waals forces. chemrxiv.org For example, ITC has been used to characterize the binding of various inhibitors to enzymes of the shikimate pathway, providing quantitative data on their binding affinities. researchgate.net

Table 1: Thermodynamic Parameters of Inhibitor Binding to M. tuberculosis Dehydroquinate Synthase (AroB) Determined by in silico Analysis researchgate.net

| Compound | Binding Affinity (kcal/mol) |

| This compound | -6.5 |

| Pravastatin | -6.9 |

| Lead 1 | -8.7 |

| Lead 2 | -8.4 |

This table is based on in silico docking studies and provides a theoretical comparison of binding affinities.

Spectroscopic Probes of Enzyme-Carbaphosphonate Complex Formation

Various spectroscopic techniques can be employed to monitor the formation of enzyme-carbaphosphonate complexes and to probe the environment of the inhibitor within the active site.

Circular dichroism (CD) spectroscopy can be used to assess changes in the secondary structure of an enzyme upon inhibitor binding. researchgate.net For instance, CD studies on Mycobacterium tuberculosis EPSPS revealed an increase in alpha-helical content and a decrease in beta-sheet content upon complexation with an inhibitor. researchgate.net

Fluorescence spectroscopy can also be a valuable tool. Changes in the intrinsic fluorescence of tryptophan residues in the protein upon inhibitor binding can provide information about conformational changes and the proximity of the inhibitor to these residues.

In some cases, specialized techniques like X-ray emission spectroscopy can provide insights into the electronic structure of metal cofactors within the enzyme's active site and how this is perturbed by inhibitor binding. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Carbaphosphonate

Elucidation of Key Pharmacophoric Features for Carbaphosphonate Inhibitory Potency

The inhibitory potency of carbaphosphonates is intrinsically linked to specific structural features, known as pharmacophores, that interact with the target enzyme's active site. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netnih.gov For this compound inhibitors, these features often include a phosphonate (B1237965) group, which can act as a transition-state analog of the tetrahedral intermediate in enzymatic reactions, and various substituents that influence binding affinity and selectivity. rsc.org

Key pharmacophoric features typically include:

Hydrogen Bond Acceptors and Donors: These groups, such as hydroxyls, amines, and carbonyls, form crucial hydrogen bonds with amino acid residues in the enzyme's active site. univie.ac.at

Ionic Groups: Charged groups can form salt bridges or other electrostatic interactions with the target. univie.ac.at

SAR studies on various this compound analogs have revealed that modifications to these pharmacophoric features can significantly impact inhibitory activity. For instance, in a series of inhibitors targeting Naegleria fowleri enolase, the presence of both a hydroxamate and a phosphonate group was found to be essential for potent inhibition. rsc.org Altering these groups led to a substantial loss of activity, highlighting their critical role in the pharmacophore. rsc.org Similarly, studies on other enzyme inhibitors have shown that the nature and position of substituents on aromatic rings can dramatically affect potency. mdpi.com For example, electron-donating groups at certain positions might enhance activity, while bulky groups could introduce unfavorable steric clashes. mdpi.comwalisongo.ac.id

Impact of Stereochemistry on this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of carbaphosphonates. numberanalytics.comijpsr.comnih.gov Since enzymes and receptors are chiral environments, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. nih.govnih.gov This can lead to one enantiomer being significantly more potent than the other, or the two enantiomers having entirely different biological effects. ijpsr.comnih.gov

The impact of stereochemistry on biological activity can manifest in several ways:

Target Binding: The specific 3D shape of a this compound isomer determines how well it fits into the enzyme's active site. An incorrect stereochemical configuration can prevent optimal binding and reduce or abolish inhibitory activity. nih.gov

Pharmacokinetics: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, different enantiomers may be metabolized at different rates. nih.gov

Off-Target Effects: One stereoisomer may be responsible for the desired therapeutic effect, while the other may cause unwanted side effects by interacting with other biological targets. ijpsr.com

Computational Approaches in SAR/QSAR Modeling for this compound Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction and rationalization of the biological activity of compounds. mdpi.comnih.govnih.gov For this compound derivatives, various computational approaches are employed to build and refine SAR and QSAR models.

Development of Predictive Models for this compound Analogue Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govscribd.comdergipark.org.tr These models are built using a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters. walisongo.ac.id By analyzing a training set of compounds with known activities, a predictive QSAR model can be developed and then used to estimate the activity of new, untested analogues.

The general form of a Hansch analysis, a classic QSAR approach, can be represented as: log(1/C) = k₁π - k₂π² + k₃σ + k₄Es + k₅ where C is the concentration required for a specific biological effect, π is the hydrophobicity parameter, σ represents electronic effects, and Es is a measure of steric factors. walisongo.ac.id

Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are used to develop these models. imist.ma For example, a QSAR study on thiazole (B1198619) derivatives used MLR and ANN to build predictive models for their inhibitory activity against PIN1, with the ANN model showing superior performance. imist.ma The success of a QSAR model is evaluated by its statistical significance and predictive power, which is often assessed using internal and external validation techniques. imist.ma

Fragment-Based Analysis of this compound Core Structures

Computational techniques like molecular docking can be used to predict how different fragments of a this compound molecule interact with the active site of a target enzyme. By analyzing these interactions, researchers can identify which fragments are essential for binding and which can be modified to improve properties like potency and selectivity. This approach allows for a more focused and efficient exploration of the chemical space around the this compound core structure.

Scaffold Exploration and Optimization within the this compound Chemical Space

Scaffold hopping is a medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that maintain the key pharmacophoric features of a known active compound but have a different chemical backbone. biosolveit.deeurofinsdiscovery.comnih.gov This can be particularly useful for overcoming issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or existing patents. biosolveit.denih.gov

Computational methods play a significant role in scaffold hopping. eurofinsdiscovery.com Virtual screening of large compound libraries can identify molecules with different scaffolds that fit a pharmacophore model derived from a known this compound inhibitor. biosolveit.de Another approach is topological replacement, where a part of the existing scaffold is replaced with a different chemical moiety that has a similar three-dimensional arrangement of connection points. biosolveit.de

Recent advancements have also seen the use of enzyme-enabled scaffold hopping. rice.edu In one study, researchers used enzymes to modify a starting terpenoid, sclareolide, which then allowed for chemical rearrangements to produce a variety of structurally diverse natural products. rice.edu This innovative approach highlights the potential for combining biocatalysis and chemical synthesis to explore new areas of chemical space and discover novel this compound scaffolds with improved therapeutic potential.

Computational Chemical Biology and Chemoinformatics Applications of Carbaphosphonate

Molecular Docking Studies of Carbaphosphonate with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. In the context of carbaphosphonates, docking studies are crucial for understanding how these substrate analogues interact with the active sites of their target enzymes. A primary target for this compound docking studies is 3-dehydroquinate (B1236863) synthase (DHQS), the second enzyme in the shikimate pathway. asm.orggoogle.com This pathway is essential for bacteria, fungi, and plants but is absent in mammals, making its enzymes attractive targets for antimicrobial agents. asm.orggoogle.com

Docking simulations of this compound, often referred to as CBP, into the active site of DHQS from various organisms have provided detailed insights into its binding mode. For instance, studies on DHQS from Mycobacterium tuberculosis (MtDHQS or AroB) and Providencia alcalifaciens (PaDHQS) have been conducted. asm.orgijpsonline.com In these studies, the this compound molecule is computationally placed into the enzyme's catalytic pocket. asm.org The docking algorithms then calculate the most stable binding pose and estimate the binding affinity, often expressed as a docking score in kcal/mol. ijpsonline.com

These simulations reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the this compound and conserved amino acid residues in the active site. For example, docking of this compound into the AroB protein of M. tuberculosis showed hydrogen bond interactions with multiple lysine (B10760008) and aspartate residues, which are critical for stabilizing the complex. ijpsonline.com The binding energy of this interaction serves as a crucial benchmark. Often, the goal of a drug discovery campaign is to find novel compounds that exhibit a more favorable binding energy (i.e., a lower docking score) than the reference substrate analogue, this compound. ijpsonline.comresearchgate.net

| Enzyme Target | Organism | Key Findings | Reference |

|---|---|---|---|

| 3-Dehydroquinate Synthase (AroB) | Mycobacterium tuberculosis | This compound (CBP) binds to the C-terminal domain, interacting with key residues including Asp-138, Lys-144, and Lys-228. Its docking score serves as a baseline for evaluating new inhibitors. | ijpsonline.com |

| 3-Dehydroquinate Synthase (PaDHQS) | Providencia alcalifaciens | The substrate analog this compound (CRB) was docked into the catalytic pocket to understand substrate binding and inhibition mechanisms. | asm.org |

| 3-Dehydroquinate Synthase (AnDHQS) | Aspergillus nidulans | The structure of AnDHQS in complex with NAD and the inhibitor this compound reveals large-scale domain movements upon binding. | google.comresearchgate.net |

Molecular Dynamics Simulations of Enzyme-Carbaphosphonate Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. numberanalytics.com MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational flexibility of the protein and the stability of the ligand within the binding site. numberanalytics.commdpi.com

MD simulations of enzyme-carbaphosphonate complexes are performed to validate docking results and to analyze the stability of the predicted interactions. A typical simulation runs for nanoseconds, tracking the movements of the protein backbone, amino acid side chains, and the bound ligand. ijpsonline.com Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). ijpsonline.com

A study involving a 50-nanosecond MD simulation of the M. tuberculosis AroB protein in complex with this compound (AroB-CBP) demonstrated the stability of the interaction. ijpsonline.com The RMSD of the protein backbone and the ligand remained low throughout the simulation, indicating that the complex is stable and the ligand does not dissociate from the active site. ijpsonline.com The RMSF analysis highlights the flexibility of different regions of the protein, showing which residues have the most movement. ijpsonline.com In the AroB-CBP complex, the residues interacting with the ligand generally show lower fluctuation, confirming their role in anchoring the inhibitor. ijpsonline.com These simulations are critical for confirming that a potential inhibitor, like this compound, can maintain a stable binding mode required for effective enzyme inhibition. labxing.com

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Simulation Time | 50 ns | The duration over which the molecular movements were simulated. | ijpsonline.com |

| Average RMSD (AroB Backbone) | 1.58 Å | A low value indicating the protein structure remains stable upon ligand binding. | ijpsonline.com |

| Average RMSD (this compound) | 1.12 Å | A low value suggesting the ligand maintains a stable position in the active site. | ijpsonline.com |

| Average RMSF (AroB Backbone) | 0.91 Å | Indicates the average fluctuation of the protein's backbone atoms. | ijpsonline.com |

Virtual Screening Methodologies for Identifying Novel this compound-like Inhibitors

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. ijpsonline.com The this compound structure and its binding mode are frequently used as a template in VS campaigns to discover new inhibitors.

One common approach is structure-based virtual screening (SBVS), where docking is used to screen thousands or even millions of compounds against the target enzyme's structure. frontiersin.org In this context, the docking score of this compound can be used as a threshold; compounds that score better than this compound are selected as potential hits for further investigation. ijpsonline.com

Another method is ligand-based virtual screening, which includes techniques like shape screening. In one study, the this compound analogue was used as a query structure to perform shape screening against a library of 21 million compounds. researchgate.net This method identifies molecules that have a similar 3D shape and chemical feature distribution to the known active ligand (this compound) but may possess a completely different chemical scaffold. This is advantageous for discovering novel chemical classes of inhibitors. The identified hits from these virtual screens are then typically acquired and subjected to experimental testing to confirm their inhibitory activity. nih.gov

In Silico Scaffold Hopping from the this compound Framework

Scaffold hopping is a computational drug design strategy that aims to identify new molecular cores (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. researchgate.netbhsai.org This is particularly useful for moving into novel chemical space, improving drug-like properties, or circumventing existing patents. researchgate.net

Starting from the this compound framework, scaffold hopping algorithms can be employed to find new core structures that preserve the spatial arrangement of key interaction points (e.g., hydrogen bond donors/acceptors, charged groups) necessary for binding to the target enzyme. nih.gov The goal is to replace the central phosphonate-mimicking group with other chemical moieties while keeping the side chains that interact with the enzyme. researchgate.net

For example, a 3D-SBDD (structure-based drug design) generative model could be conditioned with the enzyme's active site pocket and parts of the this compound structure. neurips.cc The model would then generate novel scaffolds that fit within the pocket and present functional groups in a similar orientation to the original this compound. This technique, which can be accelerated using consistency models, allows for the rapid exploration of diverse and patentable chemical structures that could function as next-generation inhibitors. neurips.cc While specific published examples of scaffold hopping from this compound are not abundant, the methodology is a standard and powerful tool in modern medicinal chemistry for lead optimization. bhsai.orgnih.gov

Rational Design of Next-Generation this compound-Based Inhibitors

Rational drug design relies on a deep understanding of the drug target's structure and mechanism to create new, more effective inhibitors. slideshare.net The structural and dynamic information gleaned from molecular docking and MD simulations of enzyme-carbaphosphonate complexes provides a solid foundation for this process. researchgate.net

By analyzing the precise interactions between this compound and its target enzyme, such as DHQS, medicinal chemists can identify opportunities for improvement. For instance, if an unoccupied hydrophobic pocket is identified near the bound this compound, a new analogue can be designed with an added hydrophobic group to fill that pocket, potentially increasing binding affinity and potency. Similarly, if a hydrogen bond is observed to be weak or transient in MD simulations, the inhibitor can be modified to include a better hydrogen bond donor or acceptor to form a more stable interaction.

This function-based rational design approach was highlighted as a key step for developing new anti-tuberculosis drugs targeting MtDHQS. ijpsonline.comresearchgate.net The insights from studying the this compound-enzyme complex guide the synthesis of a focused library of new derivatives. These next-generation compounds are designed to have optimized interactions with the active site, leading to enhanced inhibitory activity. imrpress.com

Chemoinformatic Analysis of this compound and its Analogues in Chemical Libraries

Chemoinformatics involves the use of computational methods to analyze chemical data. When studying this compound and its analogues, chemoinformatic tools are essential for managing and analyzing compound libraries, predicting properties, and identifying promising candidates.

A key chemoinformatic task is the analysis of "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For any newly designed this compound analogue, computational models are used to predict properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These are compared against established guidelines like Lipinski's Rule of Five to assess the compound's potential to be an orally bioavailable drug. researchgate.net

Similarity searching is another critical application. Using molecular fingerprints (e.g., ECFP4), which encode the chemical structure as a series of bits, large chemical databases can be rapidly searched for compounds structurally similar to a query this compound analogue. frontiersin.org This can help expand the structure-activity relationship (SAR) for a given series of compounds. Furthermore, chemoinformatic analyses can assess the "druggability" of the target site, using computational tools to determine if the active site has properties—such as a well-defined pocket and appropriate polarity—that make it amenable to binding a small, drug-like molecule. researchgate.net

Advanced Analytical Methodologies in Carbaphosphonate Research

High-Resolution Spectroscopic Characterization of Carbaphosphonate

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of newly synthesized this compound compounds. High-resolution techniques provide detailed information about the atomic composition and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, including carbaphosphonates. core.ac.uk It provides detailed information on the chemical environment of specific nuclei, the connectivity between atoms, and the three-dimensional structure of molecules. core.ac.ukipb.pt For this compound research, ¹H, ¹³C, and particularly ³¹P NMR are indispensable.

³¹P NMR: As phosphorus is a key element in carbaphosphonates, ³¹P NMR is exceptionally informative. researchgate.net The phosphorus-31 nucleus is 100% naturally abundant and has a wide chemical shift range, making it a sensitive probe for its local chemical environment. huji.ac.il The chemical shift (δ) of the ³¹P nucleus is highly dependent on the oxidation state of phosphorus and the nature of the atoms bonded to it. rsc.org Proton-decoupled ³¹P NMR spectra often show sharp, simple signals, while proton-coupled spectra reveal coupling constants (J-couplings) that provide valuable structural information about neighboring protons. huji.ac.il For instance, one-bond ¹J(P-H) couplings are typically large (600-700 Hz), while two-bond ²J(P-C-H) and three-bond ³J(P-C-C-H) couplings are smaller, helping to assign protons relative to the phosphorus atom. huji.ac.il

| Type of Phosphorus Compound | Chemical Shift Range (ppm) |

|---|---|

| C₃P | -60 to -10 |

| O=P(OR)₃ | -5 to 5 |

| O=P(OR)₂R | 15 to 35 |

| P(OR)₃ | 125 to 145 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.govresearchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both the identification and quantification of carbaphosphonates and their metabolites in complex mixtures. nih.govmdpi.com

Identification: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a parent compound. Fragmentation patterns, generated through techniques like tandem mass spectrometry (MS/MS), serve as a molecular "fingerprint" that helps in structural elucidation. longdom.org In MS/MS, a precursor ion corresponding to the this compound of interest is selected, fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation provides clues about the compound's substructures. For certain carbamates, a characteristic neutral loss of CH₃NCO (-57 Da) can be observed, aiding in identification. nih.gov

Quantification: LC-MS/MS is a highly sensitive and selective method for quantifying trace amounts of compounds. mdpi.com The technique often operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored. nih.gov This specificity allows for accurate quantification even in complex biological matrices. nih.govnih.gov The use of isotopically labeled internal standards can further improve the accuracy of quantification by correcting for matrix effects and instrument variability. nih.gov Derivatization is sometimes employed to improve the ionization efficiency and sensitivity of the analytes in the mass spectrometer. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation of this compound Derivatives

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. britannica.commoravek.com It is essential in this compound research for isolating desired products from reaction mixtures and for assessing the purity of the final compounds. pharmacy180.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis and purification of carbaphosphonates. bas.bg Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. slideshare.netnih.gov In RP-HPLC, more polar compounds elute earlier, while less polar compounds are retained longer on the column. nih.gov The purity of a sample can be assessed by analyzing the resulting chromatogram; a pure sample will ideally show a single peak. wiley.comresearchgate.net

Preparative vs. Analytical Chromatography: HPLC can be performed on two scales. Analytical chromatography uses small amounts of material to assess purity and quantify components. moravek.com Preparative chromatography is used to physically separate and purify larger quantities of the this compound derivatives for further experiments. moravek.com

Other Chromatographic Methods: Besides HPLC, other techniques like thin-layer chromatography (TLC) are used for rapid monitoring of reactions. Gas chromatography (GC) can be used for volatile this compound derivatives. britannica.compharmacy180.com

| Technique | Stationary Phase Principle | Mobile Phase | Primary Application |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Purity assessment and isolation |

| Normal-Phase HPLC (NP-HPLC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Ethyl Acetate) | Separation of polar isomers |

| Ion-Exchange Chromatography (IEC) | Charged functional groups | Aqueous buffer | Separation of charged carbaphosphonates |

| Size-Exclusion Chromatography (SEC) | Porous particles | Solvent | Separation by molecular size |

Advanced Biophysical Techniques for Studying Enzyme-Carbaphosphonate Interactions

Understanding how carbaphosphonates interact with their target enzymes is crucial for drug design and mechanistic studies. Advanced biophysical techniques allow for the real-time, label-free analysis of these molecular interactions, providing quantitative data on binding kinetics and affinity.

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for monitoring biomolecular interactions in real time. youtube.com In a typical SPR experiment, the target enzyme is immobilized on a sensor chip surface. A solution containing the this compound inhibitor (the analyte) is then flowed over the surface. youtube.com Binding of the this compound to the enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. youtube.commdpi.com

Kinetic Data Analysis: The resulting data, plotted as response units versus time, is called a sensorgram. From the association phase (when the analyte is injected) and the dissociation phase (when buffer flows over the surface), key kinetic parameters can be determined. youtube.comnih.gov These include the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity (Kₔ = kₔ/kₐ). uci.edu This information is invaluable for structure-activity relationship (SAR) studies, helping to optimize the design of more potent inhibitors. mdpi.comnih.gov

Crystallographic Methods for Atomic-Resolution Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. mdpi.comnih.gov In the context of this compound research, this technique is particularly powerful for visualizing how these inhibitors bind to the active site of their target enzymes. researchgate.net

Enzyme-Inhibitor Complex Crystallization: To obtain a crystal structure, the purified target enzyme is co-crystallized with the this compound inhibitor, or the inhibitor is soaked into pre-formed crystals of the enzyme. nih.govnih.gov These crystals are then exposed to a focused beam of X-rays. nih.gov

Structure Determination: The crystal diffracts the X-rays, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. This map is then interpreted to build an atomic model of the enzyme-carbaphosphonate complex. mdpi.com

Structural Insights: The resulting high-resolution structure provides precise details of the binding mode. nih.gov It reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.govnih.gov This structural information is critical for understanding the mechanism of inhibition and for guiding structure-based drug design efforts to improve the inhibitor's potency and selectivity. nih.govresearchgate.net For example, crystallographic studies of phosphonate-based analogues complexed with tryptophan synthase have provided insights into the catalytic mechanism and directions for designing more potent inhibitors. nih.gov

Translational Research Applications of Carbaphosphonate As a Drug Lead Scaffold

Development of Carbaphosphonate-Based Anti-microbial Agents

The absence of the shikimate pathway in humans provides a therapeutic window for developing antimicrobial agents with selective toxicity. nih.gov Enzymes within this pathway have long been considered promising targets for antibacterial drugs because they are essential for bacterial growth and virulence. imrpress.com Carbaphosphonates, as potent antimetabolites, have been a focal point of research in this area. ontosight.ai

The shikimate pathway is crucial for various life-sustaining processes in bacteria, including the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and siderophores for iron acquisition. nih.govnih.gov Consequently, inhibiting this pathway presents a powerful strategy for developing new antibacterial agents.

In Mycobacterium tuberculosis , the causative agent of tuberculosis, the shikimate pathway is indispensable for its growth, virulence, and survival under stress conditions like low oxygen. nih.gov The enzyme 3-dehydroquinate (B1236863) synthase (DHQS), encoded by the aroB gene, catalyzes the second step of this pathway and is a key target for inhibitor design. nih.govnih.gov this compound has been identified as a substrate analogue for DHQS and is used in computational and in-silico studies to design and screen for more potent inhibitors against M. tuberculosis. nih.govimrpress.com These analyses compare the binding affinities of new lead compounds to that of this compound to identify promising antibacterial candidates. imrpress.com Although decades of research have focused on this pathway, no clinically relevant antibacterial drugs targeting these enzymes have been approved to date, raising questions about their "druggability". imrpress.com

The shikimate pathway is also a validated target in Brucella suis , the bacterium responsible for brucellosis. patsnap.comacib.at This pathway is present in prokaryotes, yeasts, fungi, and apicomplexan parasites but not in their vertebrate hosts. patsnap.com Specific inhibitors of the shikimate pathway enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase), such as this compound and its derivatives, have been developed. patsnap.com The essentiality of this pathway for B. suis makes it a viable target for the development of novel anti-brucellosis agents.

The essential nature of the shikimate pathway extends to pathogenic fungi and apicomplexan parasites, opening avenues for the development of this compound-based antifungal and antiparasitic drugs. nih.govnih.govresearchgate.net

The pathway is a potential target for fungicidal compounds because its inhibition disrupts the synthesis of essential aromatic compounds, leading to fungal cell death. researchgate.net In fungi like Candida albicans , the second to sixth steps of the shikimate pathway are catalyzed by a large, multi-domain protein called Aro1. asm.org Structural studies have shown that this compound can bind to the DHQS domain of the C. albicans Aro1 protein, providing a molecular basis for designing specific antifungal inhibitors. asm.org

Similarly, the shikimate pathway is present and essential in apicomplexan parasites such as Plasmodium falciparum (the malaria parasite) and Toxoplasma gondii . ontosight.ainih.gov Its absence in animal hosts makes it an excellent target for new antiparasitic chemotherapies. imrpress.compatsnap.com Inhibition of the pathway has been shown to be effective in controlling the growth of these parasites. ontosight.ainih.gov The potential of this compound as an inhibitor of DHQS makes it a valuable scaffold for the development of broad-spectrum antimicrobial agents that could be effective against both bacterial pathogens and apicomplexan parasites. ontosight.airesearchgate.net

This compound as a Foundational Scaffold for Herbicidal Compound Development

The shikimate pathway is a well-established and highly successful target for herbicides. ontosight.aiasm.org The most widely known example is glyphosate (B1671968), which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). ontosight.ainih.gov Given its central role in plant metabolism, other enzymes in the pathway are also attractive targets for new herbicidal compounds.

Carbaphosphonates have been identified as promising candidates for herbicide development due to their ability to inhibit 3-dehydroquinate synthase (DHQS). ontosight.ai The founding member of the synthetic carbaphosphonates, analogue C1, was developed in the 1990s and demonstrated potent inhibition of DHQS at nanomolar concentrations in vitro. ontosight.ai Research has shown that this compound derivatives can effectively inhibit plant DHQS. For instance, several this compound analogues have been tested against Arabidopsis thaliana DHQS (AtDHQS), showing significant inhibitory potential. ontosight.ai The carbocyclic scaffold and ionizable residues of these compounds are thought to contribute to their superior in vitro activity. ontosight.ai

The development of new herbicides is crucial for sustainable agriculture, and the this compound scaffold offers a promising chemical starting point for creating novel agents that target the shikimate pathway.

| Compound/Analogue | Target Enzyme | Organism/Plant | IC50 Value |

| This compound (C1) | DHQS | Arabidopsis thaliana | 0.0016 µM |

| Analogue C4 | DHQS | Arabidopsis thaliana | 0.003 µM |

| Analogue C5 | DHQS | Arabidopsis thaliana | 0.003 µM |

| Analogue C6 | DHQS | Arabidopsis thaliana | 0.004 µM |

| Data sourced from reference ontosight.ai |

Future Directions in this compound Research and Therapeutic Innovation

The this compound scaffold holds considerable potential, but further research and innovation are required to translate this promise into clinical and agricultural products. Future efforts are likely to focus on several key areas.

One major direction is the use of structure-based drug design to optimize the this compound scaffold. By combining techniques like X-ray crystallography with computational methods such as molecular docking and dynamics, researchers can elucidate the precise mode of inhibition and rationally design derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.net This is particularly important for developing agents that can effectively penetrate the complex cell walls of pathogens like M. tuberculosis.

Another avenue of exploration is the development of broad-spectrum agents. Since the shikimate pathway is conserved across many bacteria, fungi, and parasites, a single this compound-based inhibitor could potentially treat a wide range of infectious diseases. ontosight.ainih.gov However, this requires careful design to ensure efficacy against diverse pathogens while maintaining selectivity and avoiding toxicity in the host.

Overcoming the long-standing challenge of bringing shikimate pathway inhibitors to the clinic as antibacterial drugs remains a critical goal. imrpress.com Despite decades of research, no such drugs have been approved, highlighting the need for innovative approaches to improve the "druggability" of these targets. This may involve exploring novel delivery systems or combination therapies.

The evolving landscape of therapeutic development, including advances in areas like peptide therapeutics and targeted therapies, may also offer new opportunities for this compound research. researchgate.net For instance, this compound moieties could potentially be conjugated to targeting molecules to deliver them specifically to infected cells or tissues, enhancing efficacy and reducing side effects. Continued interdisciplinary collaboration will be essential to unlock the full therapeutic potential of this versatile chemical scaffold. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing carbaphosphonate derivatives, and how can purity be validated?

this compound derivatives are synthesized via bifunctional phosphonate reactions, often involving carbamoyl or hydroxylbenzene groups. Key steps include phosphorylation under controlled pH and temperature, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, provide full spectral data (¹H/³¹P NMR, IR) and elemental analysis .

Q. How is this compound utilized as a substrate analogue in studying the shikimate pathway of Mycobacterium tuberculosis?

this compound mimics the natural substrate of 3-dehydroquinate synthase (AroB), a critical enzyme in the shikimate pathway. It is used in docking studies to identify binding interactions and competitive inhibition mechanisms. Researchers co-crystallize AroB with this compound to map active-site residues and validate binding via X-ray diffraction .

Q. What are the standard methodologies for characterizing this compound stability under physiological conditions?

Stability assays involve incubating this compound in buffered solutions (pH 7.4, 37°C) over 24–72 hours. Analyze degradation products using mass spectrometry (LC-MS/MS) and monitor structural integrity via circular dichroism (CD) if chirality is relevant. Include controls with protease inhibitors to rule out enzymatic interference .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations improve the design of this compound-based inhibitors targeting AroB?

MD simulations (50+ ns duration) evaluate the stability of AroB-carbaphosphonate complexes by analyzing root-mean-square deviation (RMSD) and binding free energies (MM-GBSA). Compare results with co-crystallized structures to identify conformational shifts. Use tools like GROMACS or AMBER for trajectory analysis, and validate with experimental binding affinity data (e.g., ITC) .

Q. What strategies resolve contradictions in this compound activity data across studies?

Apply the CASP tool to assess study quality, focusing on:

Q. How do researchers extrapolate structure-activity relationships (SAR) from this compound analogues to novel phosphonates?

Use comparative molecular field analysis (CoMFA) to map electrostatic and steric contributions. Screen analogues against a ligand library (e.g., 21 million compounds) via shape-similarity algorithms. Prioritize candidates with improved ADMET profiles, ensuring logP < 3 and polar surface area < 140 Ų for bioavailability .

Methodological Best Practices

Q. What documentation standards ensure reproducibility in this compound research?

- Synthesis : Report reaction yields, solvent systems, and purification steps.

- Assays : Specify enzyme concentrations (e.g., AroB at 10 µM) and inhibition thresholds (IC50).

- Computational : Share force field parameters and docking software versions (e.g., Schrödinger Suite 2023-1). Deposit raw data in repositories like Zenodo .

Q. How should researchers address ethical considerations in antimycobacterial studies involving this compound?

Disclose conflicts of interest (e.g., funding sources) and adhere to biosafety protocols (BSL-2+ for M. tuberculosis). For in vivo studies, obtain ethics approval for animal models, prioritizing 3R principles (Reduction, Replacement, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.